molecular formula C15H8Br3NO2 B2696071 (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime CAS No. 477847-05-5

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime

Cat. No. B2696071
CAS RN: 477847-05-5
M. Wt: 473.946
InChI Key: BSAWUWFAPRCRJG-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime, also known as 4-BDBFMO, is a novel heterocyclic compound with potential applications in a variety of scientific and medical fields. 4-BDBFMO has been studied extensively in recent years due to its unique structure and properties. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. Additionally, 4-BDBFMO has been studied for its potential use as a drug delivery system and for its ability to inhibit the growth of cancer cells.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of bromophenol derivatives, including those related to (4-Bromophenyl)(5,7-dibromo-1-benzofuran-2-yl)methanone oxime, involves reactions such as bromination, demethylation, and the Lewis acid-catalyzed reactions. These processes yield compounds with potential for further chemical modifications and applications in materials science and medicinal chemistry. For example, the Lewis acid-catalyzed reaction of 2,4-dimethylphenol with 4′-bromo-2-chloro-2-(methylsulfanyl)acetophenone results in the synthesis of related bromophenyl benzofuran derivatives, indicating the versatility of these compounds for further functionalization and application in diverse scientific fields (Choi et al., 2007).

Antioxidant Properties

Research on the antioxidant properties of bromophenol derivatives reveals their significant radical scavenging activities. These compounds have been shown to possess effective antioxidant power, comparable or superior to standard antioxidant compounds such as butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). This suggests their potential use as natural antioxidants in food preservation, cosmetics, and pharmaceuticals to prevent oxidative damage (Balaydın et al., 2010).

Antimicrobial Activity

The synthesis of benzofuran derivatives has also been explored for their antimicrobial activity. Novel series of benzofuran compounds have been synthesized and evaluated for their efficacy against various microbial strains. The antimicrobial screening of these compounds has led to the identification of potential candidates for further development into antimicrobial agents. This highlights the role of bromophenol and benzofuran derivatives in the ongoing search for new and effective antimicrobial substances (Kenchappa et al., 2016).

properties

IUPAC Name

(NE)-N-[(4-bromophenyl)-(5,7-dibromo-1-benzofuran-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br3NO2/c16-10-3-1-8(2-4-10)14(19-20)13-6-9-5-11(17)7-12(18)15(9)21-13/h1-7,20H/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAWUWFAPRCRJG-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)C2=CC3=CC(=CC(=C3O2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N\O)/C2=CC3=CC(=CC(=C3O2)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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